molecular formula C14H15Br2N B14225662 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide CAS No. 798552-06-4

1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide

Cat. No.: B14225662
CAS No.: 798552-06-4
M. Wt: 357.08 g/mol
InChI Key: OSWCJQWQIWQVSW-UHFFFAOYSA-M
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Description

1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide is a quaternary ammonium salt with a bromide counterion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of a pyridinium ring substituted with a phenyl group and a 3-bromopropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide typically involves the reaction of 4-phenylpyridine with 1,3-dibromopropane. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. These reactions are often performed in the presence of a base such as potassium carbonate in solvents like toluene or ethanol.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl group with another aromatic ring.

Scientific Research Applications

1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide depends on its application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The bromide ion can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The phenylpyridinium moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopropyl)trimethylammonium bromide
  • (3-Bromopropyl)triphenylphosphonium bromide
  • 1-Bromo-3-phenylpropane

Uniqueness

1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide is unique due to the presence of both a pyridinium ring and a phenyl group, which confer specific electronic and steric properties. This combination makes it particularly useful in applications requiring strong π-π interactions and the ability to undergo nucleophilic substitution reactions. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a versatile tool in various fields of research.

Properties

CAS No.

798552-06-4

Molecular Formula

C14H15Br2N

Molecular Weight

357.08 g/mol

IUPAC Name

1-(3-bromopropyl)-4-phenylpyridin-1-ium;bromide

InChI

InChI=1S/C14H15BrN.BrH/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1

InChI Key

OSWCJQWQIWQVSW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCBr.[Br-]

Origin of Product

United States

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